molecular formula C21H21FN2O6S B2680565 Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 902277-82-1

Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2680565
CAS No.: 902277-82-1
M. Wt: 448.47
InChI Key: QFBSMVXLPYETRB-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with a 4-fluorobenzenesulfonylmethyl group at position 6, a 3-methoxyphenyl group at position 4, and an ethyl ester at position 3. This compound is synthesized via multi-component Biginelli-type reactions, typically involving aldehydes, urea/thiourea, and β-keto esters under acid catalysis . The 4-fluorobenzenesulfonylmethyl substituent introduces electron-withdrawing and steric effects, while the 3-methoxyphenyl group contributes electron-donating properties, influencing both reactivity and supramolecular interactions .

Properties

IUPAC Name

ethyl 6-[(4-fluorophenyl)sulfonylmethyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O6S/c1-3-30-20(25)18-17(12-31(27,28)16-9-7-14(22)8-10-16)23-21(26)24-19(18)13-5-4-6-15(11-13)29-2/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBSMVXLPYETRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction forms the tetrahydropyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activities, such as anti-inflammatory or anticancer properties, can be explored for therapeutic applications.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Conformational Variations

The structural diversity of tetrahydropyrimidine derivatives arises primarily from substituents at positions 4, 5, and 4. Key analogs include:

Compound Name Substituents (Positions) Key Features
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Br (C4), Me (C6) Enhanced halogen bonding; planar conformation due to bulky bromine.
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 3,5-CF3 (C4), Me (C6) Strong electron-withdrawing effects; twisted conformation.
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate Benzodioxol (C4), S= (C2) Thione group enhances hydrogen bonding; fused ring stabilizes packing.
Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-FSO2CH2 (C6), 3-MeOPh (C4) Sulfonyl group induces polymorphism; methoxy enhances π-π stacking .

Key Findings :

  • Electron-Withdrawing Groups (EWGs) : The 4-fluorobenzenesulfonylmethyl group in the target compound increases steric bulk compared to methyl (e.g., ), leading to conformational polymorphism, as observed in para-fluoro-substituted analogs .
  • Electron-Donating Groups (EDGs) : The 3-methoxyphenyl group fosters intermolecular C–H⋯π interactions, contrasting with halogenated (e.g., ) or trifluoromethylated () analogs that prioritize halogen bonding.
  • Thione vs. Oxo Groups : Replacement of the 2-oxo group with 2-sulfanylidene (e.g., ) alters hydrogen-bonding patterns, favoring N–H⋯S over N–H⋯O interactions.
Crystallographic and Packing Behavior
  • Polymorphism : The target compound’s 4-fluorobenzenesulfonylmethyl group induces conformational polymorphism, observed in analogs with para-fluoro substituents (). This is attributed to rotational flexibility of the sulfonylmethyl moiety.
  • Hydrogen Bonding : Strong N–H⋯O=C dimers dominate packing in oxo derivatives (), while thione analogs () form N–H⋯S chains. Weak C–H⋯O and C–H⋯π interactions further stabilize lattices.
  • Ring Puckering : Puckering coordinates (Cremer-Pople parameters) vary with substituent bulk. For example, trifluoromethyl groups () induce greater puckering (Δq₂ = 0.12 Å) compared to methoxy groups (Δq₂ = 0.08 Å) .

Biological Activity

Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with various substituents that enhance its biological activity. Its molecular formula is C21H21FN2O6SC_{21}H_{21}FN_{2}O_{6}S with a molecular weight of approximately 442.46 g/mol. The presence of the fluorobenzenesulfonyl group and the methoxyphenyl moiety contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC21H21FN2O6S
Molecular Weight442.46 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group facilitates binding to enzymes or receptors, potentially modulating their activity. Research indicates that similar compounds often exhibit significant lipophilicity and solubility in organic solvents, which enhances their bioavailability.

Biological Activities

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties. Its structural components allow for unique interactions with cancer cell pathways.
  • Antimicrobial Properties : The compound has shown potential in antimicrobial applications. Similar derivatives have been noted for their effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of related tetrahydropyrimidines. Results indicated that compounds with similar structures inhibited tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction in cancer cells.

Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, derivatives of tetrahydropyrimidines demonstrated significant activity against Gram-positive and Gram-negative bacteria. The presence of the fluorobenzenesulfonyl group was crucial for enhancing this activity.

Study 3: Anti-inflammatory Potential

Research conducted on the anti-inflammatory properties of sulfonamide derivatives revealed that modifications at the aromatic ring could lead to improved efficacy in reducing inflammation markers in animal models.

Q & A

Basic: What are the standard synthetic protocols for preparing this tetrahydropyrimidine derivative, and how are intermediates characterized?

The synthesis typically involves a multi-step sequence:

  • Step 1 : Condensation of a substituted benzaldehyde (e.g., 3-methoxybenzaldehyde) with a β-ketoester (e.g., ethyl acetoacetate) under basic conditions to form a chalcone intermediate.
  • Step 2 : Cyclization with urea or thiourea in acidic media (e.g., HCl/acetic acid) to construct the tetrahydropyrimidine ring.
  • Step 3 : Functionalization via sulfonylation using 4-fluorobenzenesulfonyl chloride to introduce the sulfonylmethyl group .
    Characterization : Intermediates and the final product are analyzed using 1H^1 \text{H}-/13C^{13} \text{C}-NMR for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight validation .

Advanced: How can researchers optimize reaction yields when introducing the 4-fluorobenzenesulfonyl group without side reactions?

Key strategies include:

  • Temperature control : Maintaining 0–5°C during sulfonylation to minimize sulfonate ester formation.
  • Solvent selection : Using anhydrous dichloromethane or THF to enhance reagent solubility and reduce hydrolysis.
  • Stoichiometry : Employing a 1.2:1 molar ratio of 4-fluorobenzenesulfonyl chloride to the precursor to ensure complete reaction while avoiding excess reagent .
    Monitoring : Reaction progress is tracked via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and quenched with ice-water to isolate the product .

Basic: What spectroscopic and chromatographic methods are critical for purity assessment?

  • NMR Spectroscopy : 1H^1 \text{H}-NMR confirms substituent integration (e.g., methoxy protons at δ 3.7–3.8 ppm, sulfonylmethyl protons at δ 4.1–4.3 ppm). 19F^{19} \text{F}-NMR verifies the fluorine environment (δ -105 to -110 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities; retention times are compared against standards .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced: How can crystallographic data resolve ambiguities in stereochemistry for this compound?

  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) using Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
  • Refinement : SHELXL-2018 refines positional and thermal parameters, with R-factor convergence <5%. Twinning or disorder is addressed using the TWIN/BASF commands in SHELX .
  • Validation : PLATON checks for missed symmetry, and ORTEP-3 visualizes anisotropic displacement ellipsoids to confirm stereochemistry .

Basic: What preliminary assays are used to screen for biological activity?

  • Enzyme Inhibition : Dose-response assays (0.1–100 µM) against targets like thymidine phosphorylase or kinases, measuring IC50_{50} via UV-Vis kinetics .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess therapeutic indices .

Advanced: How are mechanistic studies designed to probe enzyme inhibition kinetics?

  • Steady-State Kinetics : Vary substrate concentrations (e.g., thymidine) with fixed inhibitor doses. Lineweaver-Burk plots distinguish competitive/non-competitive inhibition .
  • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding poses using crystal structures (PDB ID: 2TPT for thymidine phosphorylase). Key interactions (e.g., sulfonyl-F···Arg43 hydrogen bonds) guide SAR .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies ΔG and ΔH of binding .

Basic: What reaction mechanisms explain the tetrahydropyrimidine ring formation?

The Biginelli reaction mechanism is operative:

  • Step 1 : Acid-catalyzed formation of an N-acyliminium ion from the aldehyde and urea.
  • Step 2 : Nucleophilic attack by the β-ketoester enol, followed by cyclodehydration to yield the dihydropyrimidinone core.
  • Step 3 : Reduction (e.g., NaBH4_4) or oxidation (e.g., DDQ) adjusts the oxidation state .

Advanced: How do electronic effects of the 4-fluorobenzenesulfonyl group influence bioactivity?

  • Electron-Withdrawing Effect : The sulfonyl group enhances electrophilicity at the methyl bridge, facilitating covalent binding to catalytic serine residues in enzymes.
  • Fluorine Impact : The para-fluorine increases metabolic stability (C-F bond inertia) and enhances membrane permeability (logP optimization) .
  • SAR Studies : Analog synthesis (e.g., replacing F with Cl or OCH3_3) and activity comparisons validate these effects .

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